

# Captopril's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Metalloenzymes

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## Compound of Interest

Compound Name: *Mbl-IN-3*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of the metalloenzyme inhibitor captopril and its stereoisomers against its intended target, angiotensin-converting enzyme (ACE), and its cross-reactivity with bacterial metallo- $\beta$ -lactamases (MBLs) and other human metalloenzymes. This analysis is supported by experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of captopril's selectivity.

## Executive Summary

Captopril, a widely used antihypertensive drug, is a potent inhibitor of the human metalloenzyme angiotensin-converting enzyme (ACE). While effective in its clinical application, its thiol-based structure raises questions about its specificity and potential off-target effects on other metalloenzymes. This guide delves into the cross-reactivity of captopril and its stereoisomers with a panel of bacterial metallo- $\beta$ -lactamases (MBLs), enzymes that confer antibiotic resistance, and other human metalloenzymes. The data reveals that while captopril exhibits inhibitory activity against several MBLs, its potency is generally lower than its effect on ACE. Furthermore, certain stereoisomers of captopril show varied inhibitory profiles against different MBLs. Importantly, at the tested concentrations, captopril and its D-isomer did not show significant inhibition of a selection of other human metalloenzymes, highlighting a degree of selectivity.

## Comparative Inhibitory Activity of Captopril Stereoisomers

The following table summarizes the 50% inhibitory concentrations (IC<sub>50</sub>) of D-captopril, L-captopril, and their epimers against a range of bacterial metallo- $\beta$ -lactamases and human metalloenzymes.

Enzyme Target	D-Captopril IC50 (μM)	L-Captopril IC50 (μM)	epi-D-Captopril IC50 (μM)	epi-L-Captopril IC50 (μM)
Bacterial Metallo-β-Lactamases (MBLs)				
NDM-1	20.1 ± 1.5[1]	157.4 ± 1.3[1]	64.6 ± 1.4[1]	>500[1]
IMP-1	7.2 ± 1.2[1]	23.3 ± 1.3[1]	173.2 ± 1.2[1]	436 ± 1.1[1]
VIM-2	0.072 ± 0.01[1]	4.4 ± 0.8[1]	5.5 ± 0.7[1]	5.5 ± 1.5[1]
SPM-1	261.8 ± 1.3[1]	>500[1]	>500[1]	>500[1]
BclI	10.7 ± 1.2[1]	80.4 ± 1.1[1]	>500[1]	423.8 ± 1.5[1]
Human Metalloenzymes				
Angiotensin-Converting Enzyme (ACE)	Not Reported	0.02[2]	Not Reported	Not Reported
DCLRE1A	>100[1]	>100[1]	Not Reported	Not Reported
DCLRE1B	>100[1]	>100[1]	Not Reported	Not Reported
Human Glyoxalase II (hHAGH)	>100[1]	>100[1]	Not Reported	Not Reported
Human ACE-2	>100[1]	>100[1]	Not Reported	Not Reported
Matrix Metalloproteinase-2 (MMP-2)	Not Reported	0.03-0.05[3]	Not Reported	Not Reported
Matrix Metalloproteinase-9 (MMP-9)	Not Reported	Inhibits[4]	Not Reported	Not Reported

## Experimental Protocols

The following methodologies were employed to determine the inhibitory activity of captopril and its stereoisomers.

### Metallo- $\beta$ -Lactamase (MBL) Inhibition Assay

**Protein Production and Purification:** Recombinant forms of NDM-1, VIM-2, VIM-4, SPM-1, IMP-1, and BclI MBLs were produced in *Escherichia coli*. The purified proteins were then dialyzed into a buffer of 50 mM HEPES (pH 7.5) and 150 mM NaCl containing 1  $\mu$ g of ZnCl<sub>2</sub> before being concentrated for use in assays.<sup>[1]</sup>

**Kinetic and Inhibition Assays:** The inhibitory activity of the captopril stereoisomers against the MBLs was determined using a spectrophotometric assay. The assay measures the hydrolysis of a chromogenic cephalosporin substrate, CENTA, by the MBL enzyme. The rate of hydrolysis is monitored by the change in absorbance at a specific wavelength. IC<sub>50</sub> values were determined by measuring the enzyme activity at various concentrations of the inhibitor. The data was then fitted using nonlinear regression analysis to calculate the IC<sub>50</sub> values and their 95% confidence intervals. All experiments were performed at least three times.<sup>[1]</sup>

### Human Metalloenzyme Inhibition Assays

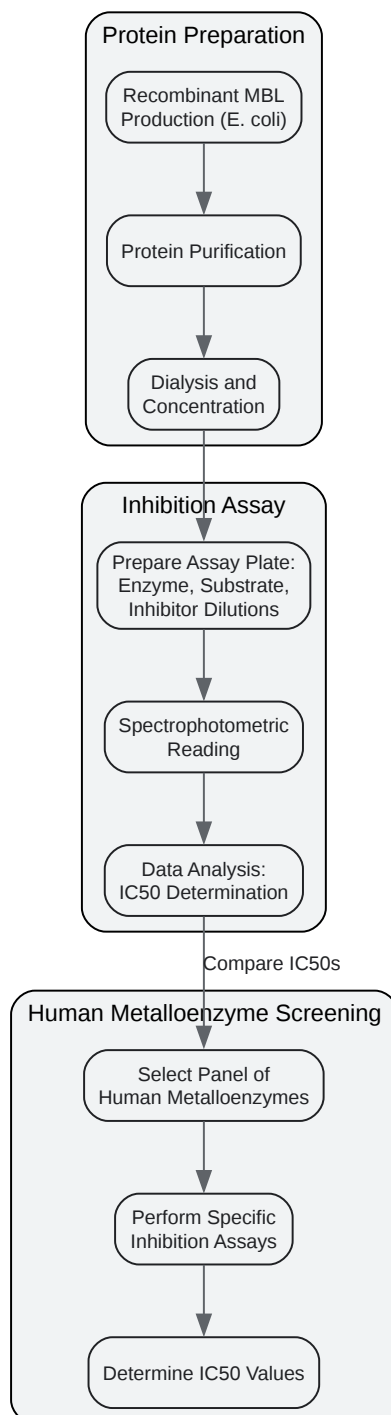
**Angiotensin-Converting Enzyme (ACE) Inhibition Assay:** The inhibitory effect on ACE is typically measured using a fluorometric or spectrophotometric assay. A common method involves the use of a synthetic substrate that releases a fluorescent or colored product upon cleavage by ACE. The reduction in the rate of product formation in the presence of the inhibitor is used to determine the IC<sub>50</sub> value.

**Matrix Metalloproteinase (MMP) Inhibition Assay:** The activity of MMPs and their inhibition by captopril can be assessed using gelatin zymography and quantitative biotin-avidin assays.<sup>[3]</sup> In gelatin zymography, the enzyme's ability to degrade a gelatin substrate is visualized as clear bands on a gel. The reduction in the intensity of these bands in the presence of an inhibitor indicates inhibition. The biotin-avidin assay provides a quantitative measure of gelatinolytic activity.<sup>[3]</sup>

## Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures used to assess the cross-reactivity of MBL inhibitors.

#### Experimental Workflow for MBL Inhibitor Cross-Reactivity Screening

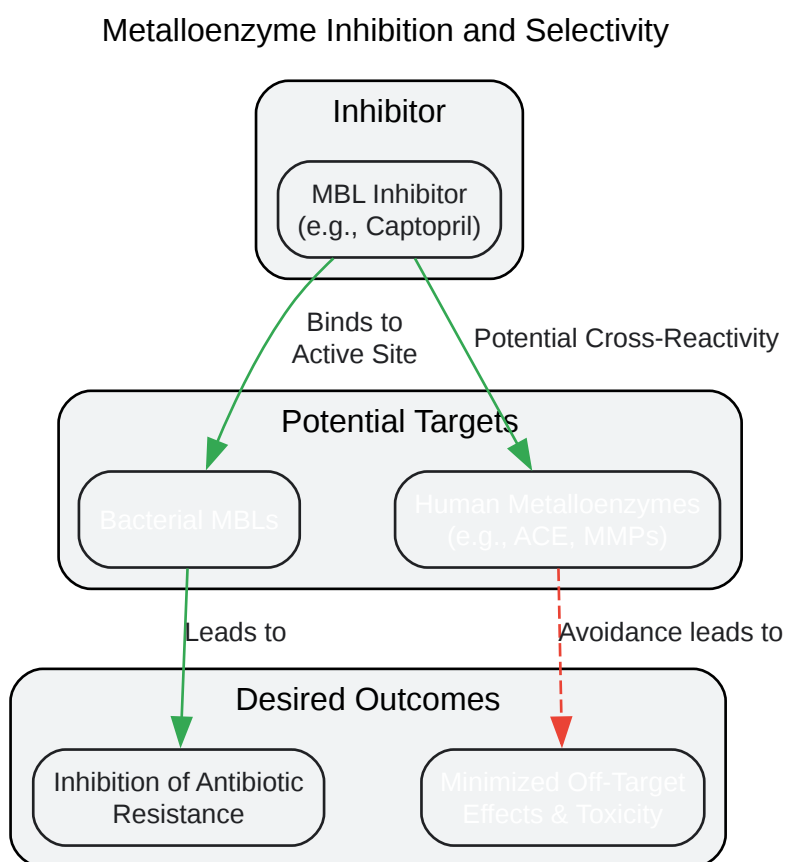


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Caption: Workflow for assessing MBL inhibitor cross-reactivity.

## Signaling Pathway and Logical Relationships

The following diagram illustrates the general principle of metalloenzyme inhibition and the desired selectivity for an MBL inhibitor.



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Caption: Desired selectivity of an MBL inhibitor.

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